2-Formyl-5-methylbenzonitrile
Overview
Description
2-Formyl-5-methylbenzonitrile is an organic compound with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol . It is a derivative of benzonitrile, characterized by the presence of a formyl group (-CHO) and a methyl group (-CH3) attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-methylbenzonitrile typically involves the formylation of 5-methylbenzonitrile. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:
Formation of the Vilsmeier reagent: DMF reacts with POCl3 to form the Vilsmeier reagent.
Formylation: The Vilsmeier reagent then reacts with 5-methylbenzonitrile to introduce the formyl group at the desired position.
The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The reagents and solvents used are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group (-CN) can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Formyl-5-methylbenzoic acid.
Reduction: 2-Hydroxymethyl-5-methylbenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Formyl-5-methylbenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile and formyl groups.
Medicine: Research on its derivatives has shown potential in developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-5-methylbenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug development or biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Formylbenzonitrile: Lacks the methyl group, making it less sterically hindered.
5-Methylbenzonitrile: Lacks the formyl group, reducing its reactivity in formylation reactions.
2-Formyl-4-methylbenzonitrile: Similar structure but with the methyl group in a different position, affecting its reactivity and steric properties.
Uniqueness
2-Formyl-5-methylbenzonitrile is unique due to the specific positioning of the formyl and methyl groups on the benzene ring. This arrangement provides distinct reactivity patterns and steric effects, making it valuable in targeted chemical syntheses and research applications .
Properties
IUPAC Name |
2-formyl-5-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-2-3-8(6-11)9(4-7)5-10/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQENAWFYEWLGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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